2-(Furan-2-yl)piperazine
Overview
Description
Synthesis Analysis
2-(Furan-2-yl)piperazine derivatives are synthesized through multiple step reactions starting from 2-acetylfuran. One method involves Claisen Schmidt condensation with aromatic aldehydes to afford 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which upon cyclization with hydroxylamine hydrochloride form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. These intermediates are then subjected to Mannich’s reaction in the presence of N-methyl piperazine to yield the desired product (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-(Furan-2-yl)piperazine and its derivatives are characterized using various spectroscopic methods. For instance, the crystal structure of a related salt featuring a piperazine ring shows a slightly distorted chair conformation, demonstrating the structural versatility of the piperazine moiety when integrated with other heterocycles (Kavitha et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives, including those containing the 2-(furan-2-yl) moiety, exhibit a wide range of chemical reactivity. They participate in various chemical reactions, such as the Mannich reaction, to produce novel compounds with potential pharmacological activities. Their chemical properties allow for the synthesis of compounds with significant antibacterial activity and other biological effects (Foroumadi et al., 2007).
Physical Properties Analysis
The physical properties of 2-(Furan-2-yl)piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical formulations. Studies on related compounds, like furazano[3,4-b]piperazine, reveal insights into the semiconductor behavior of these materials, indicating their potential in electronic and photovoltaic applications (Sharma et al., 1995).
Chemical Properties Analysis
The chemical properties of 2-(Furan-2-yl)piperazine derivatives are characterized by their reactivity towards various functional groups, enabling the synthesis of a wide array of compounds. Their ability to undergo reactions such as esterification, amidation, and alkylation is pivotal in the development of compounds with targeted biological activities. The synthesis of single-acylation piperazine compounds illustrates the versatility of these chemical entities in producing derivatives with diverse therapeutic potentials (Zheng Xiao-hui, 2010).
Scientific Research Applications
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds derived from 2-(furan-2-yl)piperazine and evaluated their antidepressant and antianxiety activities. These compounds were found to significantly reduce immobility times in mice, indicating potential antidepressant and antianxiety effects (Kumar et al., 2017).
Antibacterial Agents : Foroumadi et al. (2007) investigated the antibacterial activity of 7‐piperazinylquinolones containing a functionalized 2‐(furan‐3‐yl)ethyl moiety. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).
Pharmacological Activity in Hypertension Treatment : A study by Kumar et al. (2021) on Terazosin hydrochloride, derived from 2-(furan-2-yl)piperazine, highlighted its antibacterial activity and potential as a treatment for hypertension (Kumar et al., 2021).
Metabolism of Prazosin : Erve et al. (2007) investigated the in vitro metabolism of Prazosin, a drug containing a 2-(furan-2-yl)piperazine moiety. The study provided insights into the metabolic pathways of Prazosin in various species (Erve et al., 2007).
Adenosine A2a Receptor Antagonists : Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines as adenosine A2a receptor antagonists, which showed moderate binding affinity and selectivity (Peng et al., 2005).
A2A Receptor Inverse Agonists for Neurodegenerative Disorders : A study by Varano et al. (2020) explored piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives as potential treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Varano et al., 2020).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, including compounds with a piperazine moiety, which showed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).
Pharmacological and Hepatoprotective Properties : Parchenko et al. (2013) studied the blood biochemical parameters in animals treated with piperidine 2-(5-furan-2-yl)-4-phenyl-1,2,4-triazol-3-iltioatsetat, indicating its high pharmacological activity and potential use as a hepatoprotective remedy (Parchenko et al., 2013).
Fungicidal and Herbicidal Activity : Wang et al. (2015) synthesized furan/thiophene and piperazine-containing triazole Mannich bases, which exhibited significant fungicidal and herbicidal activities (Wang et al., 2015).
Anti-Tuberculosis Activity : Tangallapally et al. (2006) synthesized analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, with improved bioavailability and strong anti-tuberculosis activity (Tangallapally et al., 2006).
properties
IUPAC Name |
2-(furan-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVZWIGUJYFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587671 | |
Record name | 2-(Furan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)piperazine | |
CAS RN |
111760-37-3 | |
Record name | 2-(Furan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Furanyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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